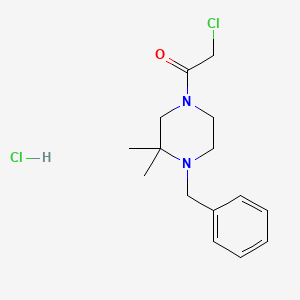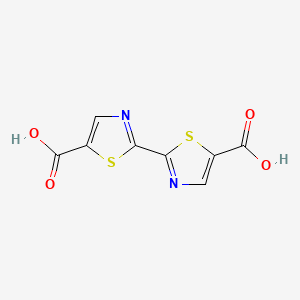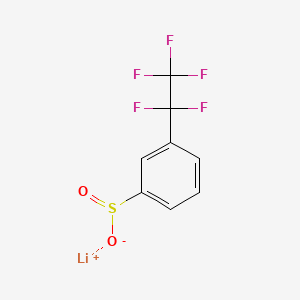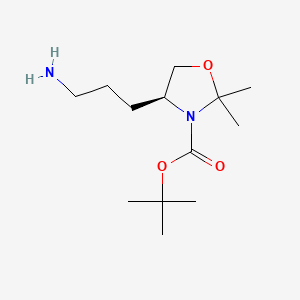
tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate (TBDC) is an organic compound that belongs to the class of carbamates. It is a white solid that is soluble in water and other organic solvents. TBDC has a wide range of applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has a wide range of applications in scientific research. It is used as a substrate for the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been used as a catalyst in the synthesis of other organic compounds, such as polymers, polyesters, and polyamides. Additionally, tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.
Mecanismo De Acción
Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate acts as a substrate for the enzyme carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water into bicarbonate ions. This reaction is essential for the regulation of pH in the body, and for the transport of carbon dioxide in the blood. tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate also acts as a catalyst in the synthesis of other organic compounds, such as polymers, polyesters, and polyamides.
Biochemical and Physiological Effects
tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-mutagenic and non-carcinogenic. In addition, tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has been found to have no significant effects on the reproductive system and does not accumulate in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate is an ideal compound for use in laboratory experiments due to its low cost and ease of synthesis. It is also non-toxic and non-irritating, making it safe to use in experiments. However, tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate is not very stable in acidic solutions and can be easily hydrolyzed under acidic conditions.
Direcciones Futuras
There are several potential future directions for research on tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate. These include the development of new synthesis methods for tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate, the investigation of its effects on other enzymes, and the exploration of its potential uses in drug delivery systems. Additionally, further research could be conducted on the biochemical and physiological effects of tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate, as well as on its potential applications in the medical field.
Métodos De Síntesis
Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate can be synthesized by the reaction of tert-butyl isocyanate and 4-amino-2,3-diaminopyridine. This reaction occurs in an aqueous solution and is catalyzed by a base such as potassium hydroxide. The reaction proceeds in two steps, first forming a carbamate ester, then followed by a hydrolysis reaction to form the desired product.
Propiedades
IUPAC Name |
tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,11H2,1-3H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDCVLLEVUZVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)



![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)

![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)

![3,3-bis(chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B6611210.png)
